molecular formula C24H30N2O2 B5653603 N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5653603
M. Wt: 378.5 g/mol
InChI Key: JEUXEWJZKHEBHY-UHFFFAOYSA-N
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Description

The compound is a synthetic molecule with potential pharmacological properties. It falls within the class of organic compounds known as benzoxepines, which are fused ring systems involving a benzene and an oxepine ring. These compounds often exhibit a broad range of biological activities and can serve as valuable scaffolds in drug discovery.

Synthesis Analysis

Typical synthesis of benzoxepine derivatives involves multistep organic reactions starting from readily available precursors. A common approach might include the esterification of an appropriate carboxylic acid followed by an intramolecular cyclization reaction. For instance, compounds similar to the one of interest have been synthesized using variations of the Claisen type reaction and the Suzuki−Miyaura coupling reaction to construct the benzoxepine core, followed by further functionalization steps like hydrolysis and amidation (Ikemoto et al., 2005).

properties

IUPAC Name

N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-26-14-12-24(13-15-26,21-8-3-2-4-9-21)18-25-23(27)20-11-16-28-22-10-6-5-7-19(22)17-20/h2-10,20H,11-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUXEWJZKHEBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CNC(=O)C2CCOC3=CC=CC=C3C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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